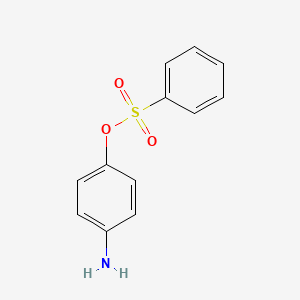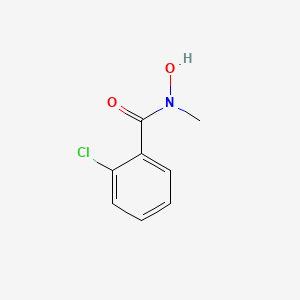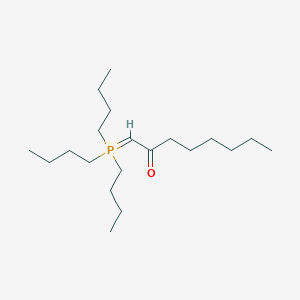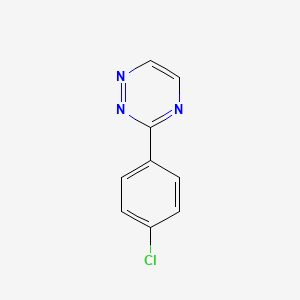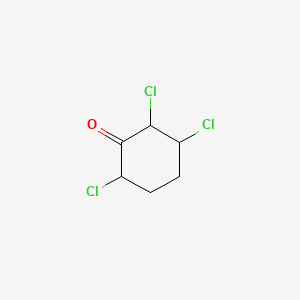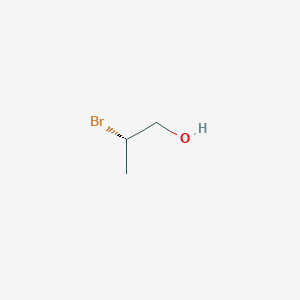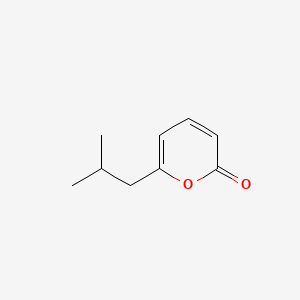
2H-Pyran-2-one, 6-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 6-(2-methylpropyl)-: is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a carbonyl group This compound is a derivative of 2H-pyran-2-one, where the 6-position is substituted with a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One common method to synthesize 2H-pyran-2-one derivatives involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine or pyridine.
Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo intramolecular cyclization to form the pyranone ring. For example, the reaction of 3-oxo esters with aldehydes under acidic or basic conditions can lead to the formation of pyran-2-one derivatives.
Industrial Production Methods: Industrial production of 2H-pyran-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2H-Pyran-2-one derivatives can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group in the pyranone ring to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2H-Pyran-2-one derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, these compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. They are also used as probes to study enzyme mechanisms and interactions.
Medicine: Some derivatives of 2H-pyran-2-one have shown promise as therapeutic agents. They are investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 2H-pyran-2-one derivatives are used in the production of fragrances, flavors, and agrochemicals. Their unique chemical properties make them valuable in the formulation of various products.
Mecanismo De Acción
The mechanism of action of 2H-pyran-2-one derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom. It is used as a protecting group in organic synthesis.
4H-Pyran-4-one: Another isomer of pyranone with the carbonyl group at the 4-position.
2H-Chromene: A fused ring system containing a benzene ring and a pyran ring.
Uniqueness: 2H-Pyran-2-one, 6-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57058-18-1 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
6-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
ROBFQISDEMTEAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


